

# Spectroscopic Elucidation of 2-Naphthaleneethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Naphthaleneethanol

Cat. No.: B072309

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Naphthaleneethanol** (CAS No: 1485-07-0), a key intermediate in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the structural characterization and analysis of this compound.

## Spectroscopic Data Summary

The structural identity of **2-Naphthaleneethanol** is confirmed by the following spectroscopic data. The quantitative data are summarized in the tables below for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **2-Naphthaleneethanol** exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)
Aromatic Protons	7.78
Aromatic Protons	7.76
Aromatic Protons	7.626
Aromatic Protons	7.44
Aromatic Protons	7.41
Aromatic Protons	7.303
-CH <sub>2</sub> - (adjacent to OH)	3.854
-CH <sub>2</sub> - (adjacent to naphthalene)	2.955
-OH	1.84

Table 1: <sup>1</sup>H NMR chemical shifts for **2-Naphthaleneethanol**.[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in **2-Naphthaleneethanol** gives rise to a distinct signal.

Assignment	Chemical Shift (ppm)
Aromatic C	136.2
Aromatic C	133.6
Aromatic C	132.3
Aromatic C	128.2
Aromatic C	127.9
Aromatic C	127.6
Aromatic C	127.4
Aromatic C	126.0
Aromatic C	125.5
Aromatic C	125.4
-CH <sub>2</sub> - (adjacent to OH)	62.8
-CH <sub>2</sub> - (adjacent to naphthalene)	39.4

Table 2: Predicted <sup>13</sup>C NMR chemical shifts for **2-Naphthaleneethanol**. Actual experimental values may vary slightly.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Naphthaleneethanol** highlights the presence of key functional groups. The absorption bands are reported in wavenumbers (cm<sup>-1</sup>).

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Intensity
~3300	O-H (alcohol) stretch	Strong, Broad
~3050	C-H (aromatic) stretch	Medium
~2930, ~2870	C-H (aliphatic) stretch	Medium
~1600, ~1500	C=C (aromatic) stretch	Medium
~1050	C-O (alcohol) stretch	Strong

Table 3: Characteristic IR absorption bands for **2-Naphthaleneethanol**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-Naphthaleneethanol**. The mass-to-charge ratios ( $m/z$ ) of the parent ion and major fragments are listed below.

$m/z$	Relative Intensity (%)	Assignment
172	34.7	[M] <sup>+</sup> (Molecular Ion)
141	100.0	[M - CH <sub>2</sub> OH] <sup>+</sup>
142	23.8	
115	17.8	
154	9.7	
139	6.8	
153	5.1	
173	4.9	[M+1] <sup>+</sup>
128	4.5	
152	4.4	

Table 4: Major peaks in the mass spectrum of **2-Naphthaleneethanol**.<sup>[1]</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

**Sample Preparation:** A solution of **2-Naphthaleneethanol** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

**<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

**<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of the <sup>13</sup>C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

### Infrared (IR) Spectroscopy

**Sample Preparation:** For a solid sample, the KBr (potassium bromide) pellet method is commonly employed. A small amount of **2-Naphthaleneethanol** (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet holder) is first collected. The sample is then placed in the beam path, and the sample spectrum

is acquired. The final spectrum is typically an average of 16 to 32 scans with a resolution of 4  $\text{cm}^{-1}$ .

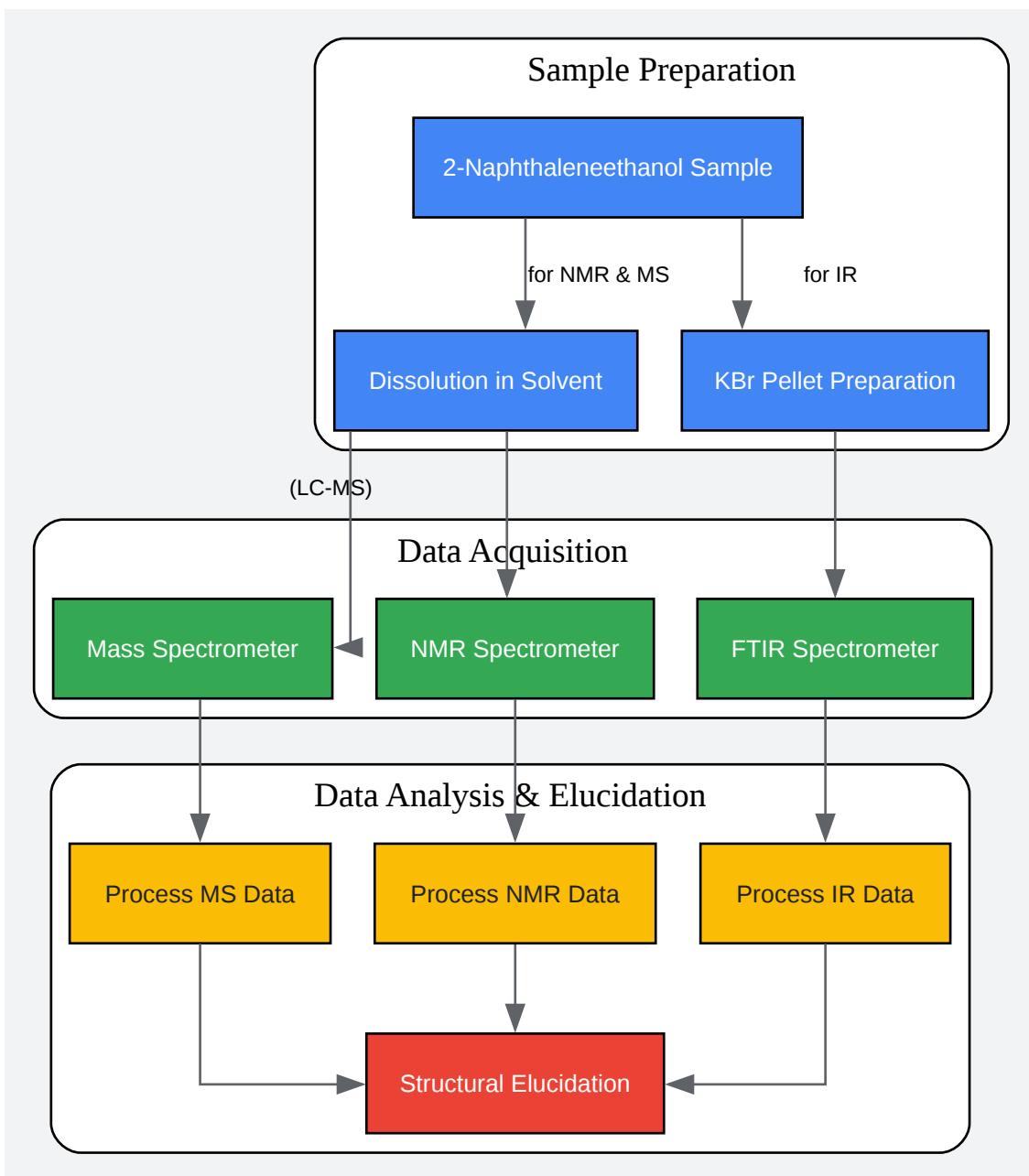
## Mass Spectrometry

**Sample Introduction and Ionization:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron ionization (EI). For LC-MS, the sample is ionized from the liquid phase, often using electrospray ionization (ESI).

**Data Acquisition:** The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .

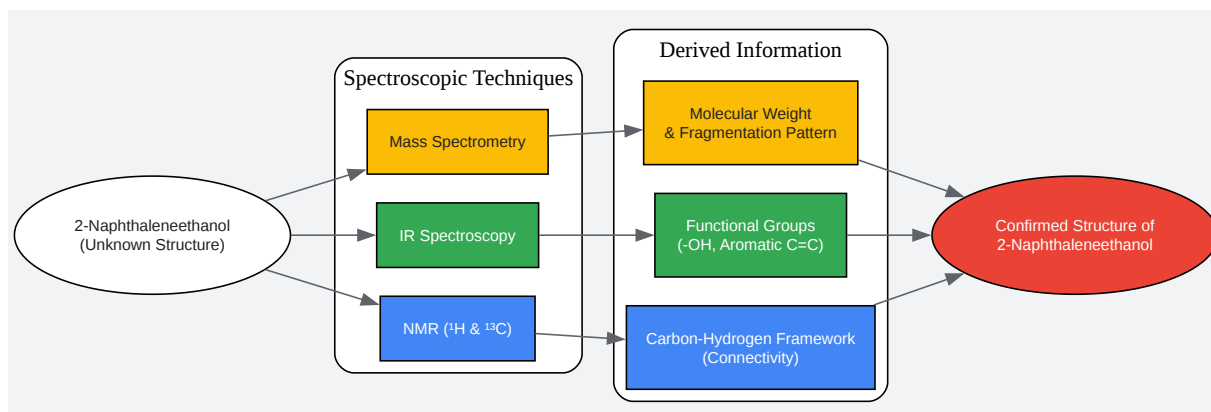
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for the structural elucidation of **2-Naphthaleneethanol**.



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A general workflow for the spectroscopic analysis of **2-Naphthaleneethanol**.



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Logical relationship of spectroscopic techniques for structural elucidation.

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## References

- 1. Naphthalen-2-ethanol(1485-07-0) <sup>1</sup>H NMR [m.chemicalbook.com]
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